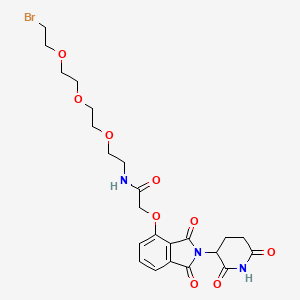

Thalidomide-O-acetamido-PEG3-C2-Br

Description

Thalidomide-O-acetamido-PEG3-C2-Br is a brominated derivative of thalidomide conjugated with a triethylene glycol (PEG3) linker via an acetamido group.

- Thalidomide moiety: Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation via the ubiquitin-proteasome system .

- PEG3 linker: Enhances solubility, reduces nonspecific interactions, and provides spatial flexibility for binding to target proteins .

- C2-Br terminal group: The bromine atom likely serves as a reactive handle for further conjugation (e.g., in PROTAC synthesis).

This compound is designed for applications in targeted protein degradation (TPD) and chemical biology, leveraging thalidomide’s CRBN-binding properties while optimizing pharmacokinetics through PEGylation .

Properties

Molecular Formula |

C23H28BrN3O9 |

|---|---|

Molecular Weight |

570.4 g/mol |

IUPAC Name |

N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

InChI |

InChI=1S/C23H28BrN3O9/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30/h1-3,16H,4-14H2,(H,25,29)(H,26,28,30) |

InChI Key |

PXSXOOTXMKEKPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-acetamido-PEG3-C2-Br involves several steps:

Thalidomide Derivatization: Thalidomide is first modified to introduce an acetamido group.

PEG Linker Attachment: A PEG3 linker is then attached to the modified thalidomide.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Thalidomide-O-acetamido-PEG3-C2-Br with structurally related analogs, focusing on molecular properties, functional groups, and applications.

Table 1: Comparative Analysis of Thalidomide-PEG Conjugates

Key Differences and Rationale

Terminal Functional Group :

- Bromine (Br) : Enables nucleophilic substitution reactions (e.g., Suzuki coupling) for covalent linkage to target-binding moieties. This contrasts with carboxylic acid (used for amide bond formation ) or azide (for click chemistry ).

- Amine (NH2) : Facilitates conjugation via NHS ester or maleimide chemistry, commonly used in PROTAC design .

PEG Chain Length and Flexibility :

- All analogs feature a PEG3 linker, ensuring consistent hydrophilicity and steric flexibility. However, the C2-Br variant’s shorter alkyl chain may enhance rigidity compared to longer-chain derivatives (e.g., C3-PEG3-C1 ).

Solubility and Stability :

- PEGylation universally improves aqueous solubility, but terminal groups influence stability. For example, the bromine group may confer moderate stability compared to azide , which requires protection from light and moisture .

Biological Activity :

- Thalidomide derivatives with NH2 or acid termini are validated in PROTACs for degrading targets like BRD4 or STAT3 . The Br variant’s utility is hypothesized to depend on its coupling efficiency with warhead molecules.

Research Findings

- PROTAC Efficiency : Thalidomide-PEG3-amine conjugates demonstrate >80% target protein degradation at 100 nM in leukemia cell lines, attributed to optimal linker length and CRBN engagement .

- Synthetic Challenges : Brominated analogs require inert conditions to prevent premature hydrolysis or oxidation, unlike acid or azide derivatives .

- Toxicity Profile : PEGylation reduces thalidomide’s teratogenicity by limiting blood-brain barrier penetration, as shown in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.